molecular formula C10H9F3O2 B3324835 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 198226-65-2

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No.: B3324835
CAS No.: 198226-65-2
M. Wt: 218.17 g/mol
InChI Key: GYOFXQNABVOHIB-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to the presence of the trifluoromethyl group, which imparts distinctive chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOFXQNABVOHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-trifluromethyl-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Synthesis routes and methods II

Procedure details

A mixture of 4-trifluoromethyl phenol (2 g), K2CO3 (2.04 g) and epichlorohydrin (10 mL) was stirred at 120° C. for 4 hrs. After completion of reaction, the solid was filtered, filtrate was Diluted with water (50 mL) and extracted with ethylacetate (3×25 mL). Organic layer was washed with Distilled water (3×100 mL) and concentrated to an oil, which was purified on silica gel column using hexane:ethylacetate (9:1) as eluant, to given required compound 2.42 g (90%) yield.
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2 g
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reactant
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2.04 g
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10 mL
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reactant
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Synthesis routes and methods III

Procedure details

5 g of 4-hydroxybenzotrifluoride, 12.8 g of potassium carbonate, 500 mg of potassium iodide and 18 g of epichlorohydrin are stirred in 75 ml of acetone for 15 hours at 60° C. The reaction mixture is filtered and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. After concentration of the organic phase and Kugelrohr distillation, 2-(4-trifluoromethyl-phenoxymethyl)-oxirane is obtained. (b.p.20 145-150° C.)
Quantity
5 g
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reactant
Reaction Step One
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12.8 g
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reactant
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500 mg
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reactant
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18 g
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reactant
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75 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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